molecular formula C14H25NO3 B13012726 tert-butylN-({4-hydroxybicyclo[2.2.2]octan-1-yl}methyl)carbamate

tert-butylN-({4-hydroxybicyclo[2.2.2]octan-1-yl}methyl)carbamate

Katalognummer: B13012726
Molekulargewicht: 255.35 g/mol
InChI-Schlüssel: WUWPQRWQXHKMHY-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

tert-butylN-({4-hydroxybicyclo[2.2.2]octan-1-yl}methyl)carbamate is a chemical compound with the molecular formula C₁₃H₂₃NO₃ and a molecular weight of 241.33 g/mol . It is known for its unique bicyclic structure, which includes a tert-butyl group and a hydroxybicyclo[2.2.2]octane moiety. This compound is used in various scientific research applications due to its interesting chemical properties and potential biological activities.

Vorbereitungsmethoden

The synthesis of tert-butylN-({4-hydroxybicyclo[2.2.2]octan-1-yl}methyl)carbamate typically involves the reaction of tert-butyl carbamate with a suitable bicyclic alcohol under specific conditions . The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure high yield and purity. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to produce the compound in bulk quantities.

Analyse Chemischer Reaktionen

tert-butylN-({4-hydroxybicyclo[2.2.2]octan-1-yl}methyl)carbamate undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and substitution reagents like alkyl halides. The major products formed from these reactions depend on the specific reagents and conditions used.

Wissenschaftliche Forschungsanwendungen

tert-butylN-({4-hydroxybicyclo[2.2.2]octan-1-yl}methyl)carbamate has several scientific research applications, including:

    Chemistry: It is used as a building block in organic synthesis to create more complex molecules.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in drug development for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of tert-butylN-({4-hydroxybicyclo[2.2.2]octan-1-yl}methyl)carbamate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Vergleich Mit ähnlichen Verbindungen

tert-butylN-({4-hydroxybicyclo[2.2.2]octan-1-yl}methyl)carbamate can be compared with other similar compounds, such as:

The uniqueness of tert-butylN-({4-hydroxybicyclo[22

Eigenschaften

Molekularformel

C14H25NO3

Molekulargewicht

255.35 g/mol

IUPAC-Name

tert-butyl N-[(4-hydroxy-1-bicyclo[2.2.2]octanyl)methyl]carbamate

InChI

InChI=1S/C14H25NO3/c1-12(2,3)18-11(16)15-10-13-4-7-14(17,8-5-13)9-6-13/h17H,4-10H2,1-3H3,(H,15,16)

InChI-Schlüssel

WUWPQRWQXHKMHY-UHFFFAOYSA-N

Kanonische SMILES

CC(C)(C)OC(=O)NCC12CCC(CC1)(CC2)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.